3-(4-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide
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Overview
Description
3-(4-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a heterocyclic compound that features a thiazole ring fused with a thieno ring The presence of a methoxyphenyl group adds to its structural complexity and potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide typically involves the reaction of 4-methoxyphenylthiourea with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazoline, which undergoes cyclization to form the desired thiazole ring. The reaction conditions often include the use of solvents like ethanol or chloroform and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
3-(4-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, and cell proliferation
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole, ritonavir, and abafungin share the thiazole ring structure.
Thieno Derivatives: Compounds such as thienopyridines and thienothiazoles have similar fused ring systems
Uniqueness
What sets 3-(4-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide apart is its unique combination of a methoxyphenyl group with a tetrahydrothieno-thiazole ring system, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14N2O3S2 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine |
InChI |
InChI=1S/C12H14N2O3S2/c1-17-9-4-2-8(3-5-9)14-10-6-19(15,16)7-11(10)18-12(14)13/h2-5,10-11,13H,6-7H2,1H3 |
InChI Key |
STBFNDCPFSLQQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=N |
Origin of Product |
United States |
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